molecular formula C15H10N2O3 B2620841 4-(4-Oxo-3,4-dihydrophthalazin-1-yl)benzoic acid CAS No. 152567-94-7

4-(4-Oxo-3,4-dihydrophthalazin-1-yl)benzoic acid

Cat. No.: B2620841
CAS No.: 152567-94-7
M. Wt: 266.256
InChI Key: GPMAGXCWKPUWCA-UHFFFAOYSA-N
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Description

4-(4-Oxo-3,4-dihydrophthalazin-1-yl)benzoic acid is a chemical compound that belongs to the class of phthalazinone derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. It is characterized by the presence of a phthalazinone moiety attached to a benzoic acid group, which imparts unique chemical and physical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Oxo-3,4-dihydrophthalazin-1-yl)benzoic acid typically involves the reaction of 2-fluoro-5-formylbenzoic acid with hydrazine hydrate in the presence of triethylamine. The reaction is carried out in anhydrous tetrahydrofuran at room temperature, followed by heating to 70°C. The product is then isolated by filtration and purified by washing with water and ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Oxo-3,4-dihydrophthalazin-1-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the phthalazinone moiety to its dihydro form.

    Substitution: The benzoic acid group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydrophthalazinone derivatives.

    Substitution: Formation of halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

4-(4-Oxo-3,4-dihydrophthalazin-1-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Oxo-3,4-dihydrophthalazin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as poly (ADP-ribose) polymerase enzymes. By inhibiting these enzymes, the compound can interfere with DNA repair processes, leading to cell death in cancer cells. The pathways involved include the inhibition of poly (ADP-ribose) polymerase activity and the subsequent accumulation of DNA damage .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
  • 2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid

Uniqueness

4-(4-Oxo-3,4-dihydrophthalazin-1-yl)benzoic acid is unique due to its specific structure, which combines a phthalazinone moiety with a benzoic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(4-oxo-3H-phthalazin-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c18-14-12-4-2-1-3-11(12)13(16-17-14)9-5-7-10(8-6-9)15(19)20/h1-8H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMAGXCWKPUWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152567-94-7
Record name 4-(4-CARBOXYPHENYL)PHTHALAZIN-1(2H)-ONE
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